molecular formula C11H16Cl2N4O B6211802 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetamide dihydrochloride CAS No. 2731010-02-7

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetamide dihydrochloride

Cat. No.: B6211802
CAS No.: 2731010-02-7
M. Wt: 291.2
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Description

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetamide dihydrochloride is a fascinating compound with multifaceted applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a benzodiazole core linked to an aminoethyl group and acetamide, confers distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetamide dihydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of the benzodiazole core, which is then functionalized with an aminoethyl group. The acetamide group is subsequently introduced, and the final product is obtained as a dihydrochloride salt through a crystallization process.

Example Synthetic Route::
  • Step 1: Synthesis of the benzodiazole core.

  • Step 2: Functionalization with an aminoethyl group.

  • Step 3: Introduction of the acetamide group.

  • Step 4: Crystallization to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimizing each step to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and continuous flow chemistry techniques can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Major Products Formed

The specific products formed from these reactions depend on the nature of the substituents and reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction can lead to an amine derivative.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in catalytic reactions.

  • Material Science: Used in the synthesis of novel materials with unique properties.

Biology

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

  • Protein Binding: Studied for its interactions with proteins and nucleic acids.

Medicine

  • Pharmacology: Explored as a potential therapeutic agent for treating various diseases.

  • Diagnostics: Utilized in the development of diagnostic assays.

Industry

  • Chemical Manufacturing: Used in the production of specialized chemicals.

  • Biotechnology: Employed in biotechnological applications such as drug delivery systems.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the specific application. In biological systems, it may act by binding to molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The detailed mechanism of action involves complex interactions at the molecular level, which can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethyl)-1H-benzimidazole-1-acetamide: Similar structure but different substituents.

  • 2-(2-aminoethyl)-1H-benzothiazole-1-acetamide: Similar but with a sulfur atom in the core structure.

Uniqueness

Compared to its analogs, 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetamide dihydrochloride often exhibits unique binding properties and biological activities, making it a valuable tool in both research and industrial applications.

There you have it—a detailed exploration of this compound

Properties

CAS No.

2731010-02-7

Molecular Formula

C11H16Cl2N4O

Molecular Weight

291.2

Purity

95

Origin of Product

United States

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